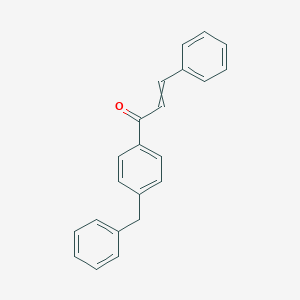
1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between benzaldehyde and 4-benzylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, where it can form covalent bonds with nucleophiles. This reactivity is crucial for its biological activities, as it can interact with proteins, enzymes, and other biomolecules, leading to various physiological effects .
Comparación Con Compuestos Similares
1-(4-Benzoylphenyl)-2-propen-1-one: Another chalcone derivative with similar structural properties but different reactivity and applications.
4-Benzylphenyl isocyanate: A related compound used in the synthesis of polymers and other materials.
Uniqueness: 1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
54389-96-7 |
|---|---|
Fórmula molecular |
C22H18O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(4-benzylphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18O/c23-22(16-13-18-7-3-1-4-8-18)21-14-11-20(12-15-21)17-19-9-5-2-6-10-19/h1-16H,17H2 |
Clave InChI |
WTZVVDKHSZZEJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
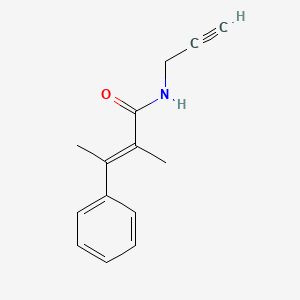
![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)
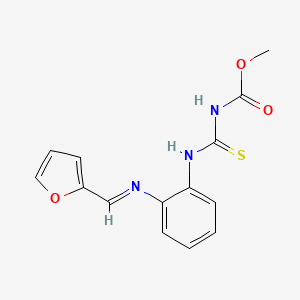

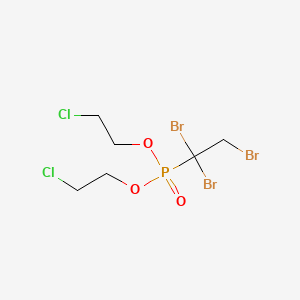
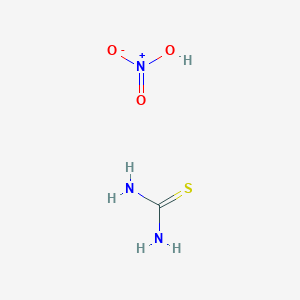




![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)
